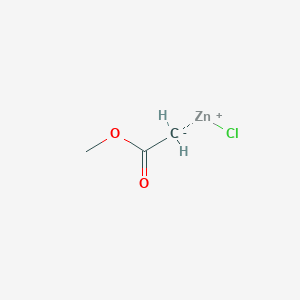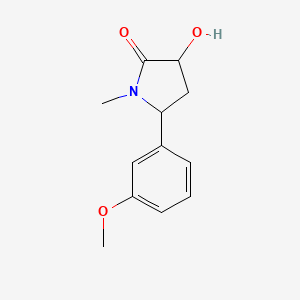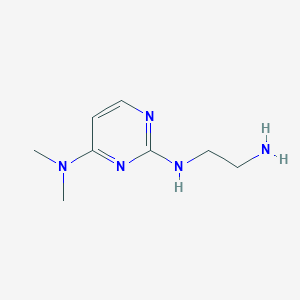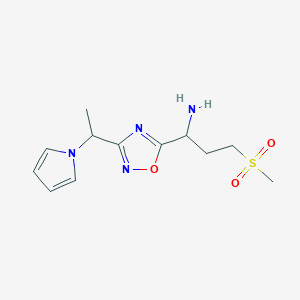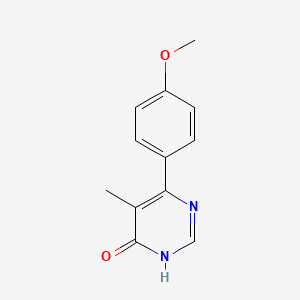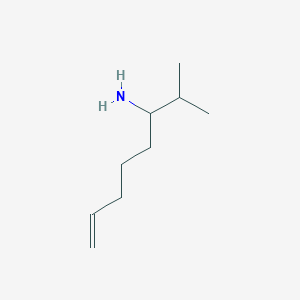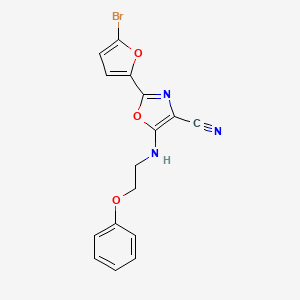
2-(5-Bromofuran-2-yl)-5-((2-phenoxyethyl)amino)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromofuran-2-yl)-5-((2-phenoxyethyl)amino)oxazole-4-carbonitrile is a complex organic compound that features a bromofuran moiety, an oxazole ring, and a phenoxyethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromofuran-2-yl)-5-((2-phenoxyethyl)amino)oxazole-4-carbonitrile typically involves multi-step organic reactions. A possible synthetic route could include:
Bromination: Starting with furan, bromination can be carried out using bromine or N-bromosuccinimide (NBS) to obtain 5-bromofuran.
Formation of Oxazole Ring: The bromofuran can then be reacted with appropriate precursors to form the oxazole ring. This might involve cyclization reactions under acidic or basic conditions.
Introduction of Phenoxyethylamine: The final step could involve the nucleophilic substitution of the oxazole intermediate with 2-phenoxyethylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the above synthetic routes to maximize yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan or phenoxyethylamine moieties.
Reduction: Reduction reactions could target the nitrile group or other functional groups within the molecule.
Substitution: The bromine atom on the furan ring makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate, particularly if it shows activity against specific biological targets.
Industry
In the industrial sector, it could be used in the development of new materials, such as polymers or advanced composites, due to its unique structural features.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. For instance, if it is being studied as a drug candidate, its mechanism might involve binding to a particular enzyme or receptor, thereby modulating a biological pathway. The molecular targets and pathways would be identified through biochemical assays and computational modeling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Bromofuran-2-yl)-5-aminooxazole-4-carbonitrile: Lacks the phenoxyethyl group.
2-(5-Bromofuran-2-yl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile: Has a methoxyethyl group instead of phenoxyethyl.
2-(5-Chlorofuran-2-yl)-5-((2-phenoxyethyl)amino)oxazole-4-carbonitrile: Chlorine instead of bromine on the furan ring.
Uniqueness
The presence of the phenoxyethylamine group and the bromine atom on the furan ring makes 2-(5-Bromofuran-2-yl)-5-((2-phenoxyethyl)amino)oxazole-4-carbonitrile unique. These features could impart specific chemical reactivity and biological activity that distinguish it from similar compounds.
Propriétés
Formule moléculaire |
C16H12BrN3O3 |
|---|---|
Poids moléculaire |
374.19 g/mol |
Nom IUPAC |
2-(5-bromofuran-2-yl)-5-(2-phenoxyethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C16H12BrN3O3/c17-14-7-6-13(22-14)16-20-12(10-18)15(23-16)19-8-9-21-11-4-2-1-3-5-11/h1-7,19H,8-9H2 |
Clé InChI |
YGYHZVBXEIMGPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCNC2=C(N=C(O2)C3=CC=C(O3)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


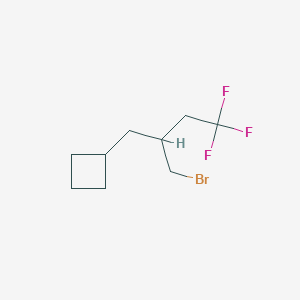
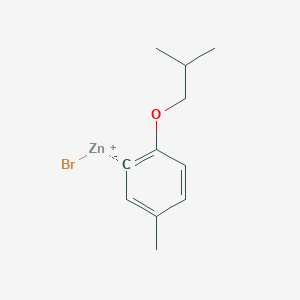
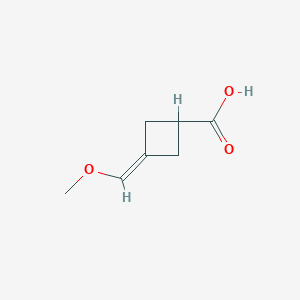

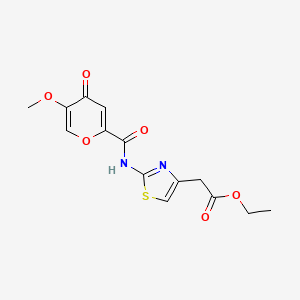
![1-(3-oxabicyclo[3.1.0]hexan-1-yl)-N-methylmethanamine](/img/structure/B14883040.png)
